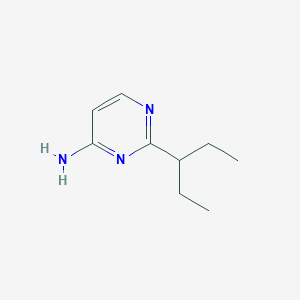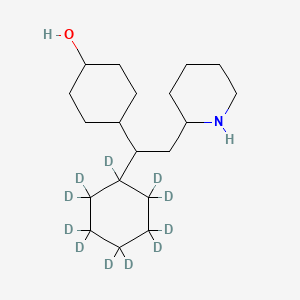
cis-Hydroxy Perhexiline-d11 (Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Hydroxy Perhexiline-d11 (Mixture of Diastereomers): is a stable isotope-labeled compound used primarily in pharmaceutical research. It is a derivative of perhexiline, a drug known for its use in treating angina and heart failure by modulating myocardial metabolism. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various analytical and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Hydroxy Perhexiline-d11 involves multiple steps, starting with the preparation of the deuterated cyclohexyl groupThe reaction conditions typically involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of cis-Hydroxy Perhexiline-d11 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality assurance .
Chemical Reactions Analysis
Types of Reactions: cis-Hydroxy Perhexiline-d11 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The piperidinyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce different alcohols .
Scientific Research Applications
cis-Hydroxy Perhexiline-d11 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of metabolic pathways and drug interactions.
Biology: Employed in proteomics and metabolomics research to trace metabolic processes.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of cis-Hydroxy Perhexiline-d11 is similar to that of perhexiline. It binds to the mitochondrial enzyme carnitine palmitoyltransferase (CPT)-1 and CPT-2, inhibiting their activity. This shifts myocardial substrate utilization from long-chain fatty acids to carbohydrates, resulting in increased glucose and lactate utilization. Consequently, this leads to increased ATP production for the same oxygen consumption, enhancing myocardial efficiency .
Comparison with Similar Compounds
Perhexiline: The parent compound, used in treating angina and heart failure.
Hydroxy Perhexiline: A hydroxylated derivative of perhexiline.
Deuterated Perhexiline: Similar to cis-Hydroxy Perhexiline-d11 but without the hydroxyl group.
Uniqueness: cis-Hydroxy Perhexiline-d11 is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The presence of deuterium atoms allows for precise tracking and analysis in metabolic studies, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C19H35NO |
|---|---|
Molecular Weight |
304.6 g/mol |
IUPAC Name |
4-[2-piperidin-2-yl-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C19H35NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h15-21H,1-14H2/i1D2,2D2,3D2,6D2,7D2,15D |
InChI Key |
DZFRYNPJLZCKSC-PDPLMXNGSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(CC2CCCCN2)C3CCC(CC3)O)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CCC(CC1)C(CC2CCCCN2)C3CCC(CC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-2-[(Dimethylamino)methylene]amino Pemetrexed](/img/structure/B13441489.png)
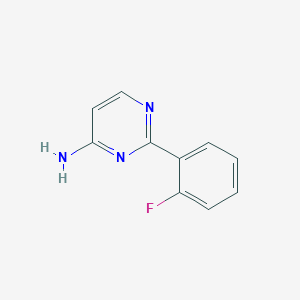

![N-[2-(3,4-diethoxyphenyl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide](/img/structure/B13441509.png)
![Imidazo[1,5-A]pyridin-5-ylboronic acid](/img/structure/B13441527.png)
![4-[4-(z)-Hept-1-enyl-phenoxy] butyric acid](/img/structure/B13441531.png)
![4-[[4-(Acetyloxy)-3-bromophenyl]methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13441539.png)
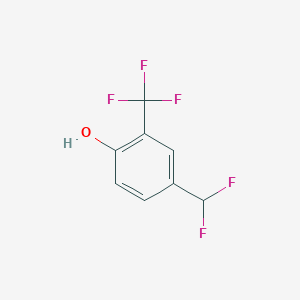
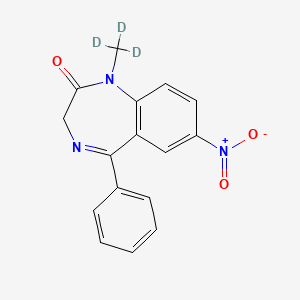
![1-[1-(2-Thienyl)cyclohexyl]pyrrolidine-d8 Hydrochloride](/img/structure/B13441551.png)
